BenchChemオンラインストアへようこそ!

Isaglitazone

Type 2 Diabetes Insulin Resistance PPAR Pharmacology

Isaglitazone (MCC-555) is the premier procurement choice for researchers requiring maximal in vivo glucose-lowering efficacy with a defined safety profile. Unlike generic TZDs, its unique dual PPARα/γ partial agonism delivers a 2.6-fold higher antidiabetic potency (ED50: 2.7 vs. 7.1 mg/kg for rosiglitazone), enabling lower dosing and reduced off-target effects. For oncology, it uniquely induces PPARγ-independent apoptosis via NAG-1 at 5 µM, a mechanism absent in standard TZDs. A 270-day canine study established a NOAEL of 20 mg/kg/day, ensuring confidence in chronic in vivo protocols. Choose this compound for experimental integrity others cannot match.

Molecular Formula C21H16FNO3S
Molecular Weight 381.4 g/mol
CAS No. 161600-01-7
Cat. No. B1678216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsaglitazone
CAS161600-01-7
Synonyms5-((6-((2-fluorophenyl)methoxy)-2-naphthalenyl)methyl)-2,4-thiazolidinedione
MCC 555
MCC-555
netoglitazone
RWJ-241947
RWJ241947
Molecular FormulaC21H16FNO3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F
InChIInChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25)
InChIKeyPKWDZWYVIHVNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isaglitazone (MCC-555) Procurement Specifications: A Dual PPARα/γ Thiazolidinedione for Metabolic Research


Isaglitazone (CAS 161600-01-7), also known as Netoglitazone or MCC-555, is a thiazolidinedione (TZD) class small molecule that functions as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) . This compound exhibits antihyperglycemic activity and was advanced to Phase II clinical development for type 2 diabetes mellitus by Mitsubishi Pharma Corporation before being discontinued [1]. Structurally, Isaglitazone is a homolog of rosiglitazone, containing a 5-[(6-[(2-fluorophenyl)methoxy]-2-naphthalenyl)methyl]-2,4-thiazolidinedione core .

Isaglitazone (MCC-555) Procurement Risks: Why PPARα/γ Dual Agonist Substitution Compromises Experimental Reproducibility


Within the thiazolidinedione class, compounds exhibit distinct PPAR activation profiles, binding affinities, and off-target activities that preclude simple interchangeability. Isaglitazone uniquely combines partial PPARγ agonism with significant PPARα activity . This dual pharmacology contrasts with pure PPARγ agonists such as rosiglitazone and pioglitazone, which may produce different transcriptional outcomes and metabolic effects [1]. Furthermore, Isaglitazone exhibits a counterintuitive structure-activity relationship wherein its PPARγ binding affinity is approximately 10-fold lower than that of rosiglitazone, yet its in vivo antidiabetic potency is substantially greater [2]. This disconnect between in vitro receptor binding and in vivo efficacy has been attributed to unique PPARγ-coactivator recruitment properties and PPARγ-independent mechanisms [3]. Consequently, substituting Isaglitazone with a generic 'TZD' or alternative PPAR agonist risks altering both the magnitude and mechanism of the observed biological response, thereby undermining experimental reproducibility and data interpretation.

Isaglitazone (MCC-555) Quantitative Differentiation Evidence: Comparative Data Versus Rosiglitazone, Pioglitazone, and Other TZDs


Isaglitazone (MCC-555) vs. Rosiglitazone: Superior In Vivo Antidiabetic Potency Despite 10-Fold Lower PPARγ Binding Affinity

Isaglitazone (MCC-555) exhibits a 2.6-fold higher in vivo antidiabetic potency than rosiglitazone in whole animal experiments, as measured by ED50 for glucose lowering [1]. This enhanced efficacy occurs despite a 10-fold lower binding affinity for PPARγ compared to rosiglitazone in competition binding assays [1]. This disconnect between binding affinity and functional efficacy distinguishes Isaglitazone from other TZDs and suggests unique PPARγ-coactivator recruitment properties .

Type 2 Diabetes Insulin Resistance PPAR Pharmacology

Isaglitazone (MCC-555) PPARα/γ Dual Agonism Profile: Functional Differentiation from Pure PPARγ Agonists

Isaglitazone functions as a dual agonist of both PPARα and PPARγ, a pharmacological profile that differentiates it from pure PPARγ agonists such as rosiglitazone and pioglitazone . While quantitative head-to-head PPARα transactivation data is limited in the published literature, the dual agonist designation is consistently reported across multiple authoritative sources and is inferred from the compound's unique metabolic effects in animal models, including improvements in both glycemic control and lipid profiles [1]. In contrast, rosiglitazone is characterized as a selective PPARγ agonist with minimal PPARα activity [2].

Metabolic Syndrome Dyslipidemia Nuclear Receptor Pharmacology

Isaglitazone (MCC-555) NOAEL Determination in Subchronic Toxicity: A Reference Point for In Vivo Dosing in Canine Models

In a 270-day repeated oral administration study in beagle dogs, Isaglitazone (MCC-555) demonstrated a no-observed-adverse-effect level (NOAEL) of 20 mg/kg/day [1]. At the toxic dose of 40 mg/kg/day, the most apparent toxicity was observed in the digestive system, but these effects were characterized as transient and reversible [1]. Notably, accumulation of the compound after 270-day administration was not notable at the toxic dose [1].

Preclinical Safety Toxicology In Vivo Pharmacology

Isaglitazone (MCC-555) PPARγ-Independent Antiproliferative Activity: A Distinct Mechanism for Cancer Research Applications

In human colorectal cancer cells (HCT-116), Isaglitazone (MCC-555) at 5 μmol/L significantly increased the expression of NAG-1 (NSAID-activated gene 1), a pro-apoptotic protein, in a PPARγ-independent manner [1]. This contrasts with other TZDs, whose antiproliferative effects are largely attributed to PPARγ-dependent transcriptional regulation [2]. Furthermore, among PPARγ agonists, Isaglitazone exhibits less cytotoxicity in diabetic patients while demonstrating better apoptosis induction in human colorectal cancer cells [3].

Cancer Biology Colorectal Cancer Apoptosis

Isaglitazone (MCC-555) Optimal Use Cases: Evidence-Based Applications in Metabolic Disease, Cancer, and Toxicology Research


Metabolic Disease Research: In Vivo Efficacy Studies Requiring Superior Potency to Rosiglitazone

Isaglitazone (MCC-555) is optimally suited for in vivo studies of type 2 diabetes and metabolic syndrome where robust glucose-lowering efficacy is paramount. As evidenced in Section 3, Isaglitazone demonstrates a 2.6-fold higher antidiabetic potency (ED50 = 2.7 mg/kg) compared to the prototypical TZD rosiglitazone (ED50 = 7.1 mg/kg) in whole animal experiments [1]. This superior in vivo efficacy enables researchers to achieve significant glycemic improvements at lower doses, reducing potential off-target effects and compound consumption. Additionally, its dual PPARα/γ agonist profile may confer beneficial effects on both glucose homeostasis and lipid metabolism, making it a valuable tool for investigating the interplay between these metabolic pathways in animal models such as ob/ob mice, db/db mice, and Zucker diabetic fatty (ZDF) rats [2].

Cancer Biology: Investigating PPARγ-Independent Apoptotic Pathways in Colorectal Cancer

For oncology researchers, Isaglitazone (MCC-555) offers a distinct experimental tool due to its documented PPARγ-independent induction of the pro-apoptotic protein NAG-1 in human colorectal cancer cells at 5 μmol/L [3]. This mechanism differentiates Isaglitazone from other TZDs whose antiproliferative effects are primarily mediated through PPARγ-dependent transcriptional regulation. Procurement of Isaglitazone enables investigation of these PPARγ-independent signaling pathways, potentially identifying novel therapeutic targets or biomarkers in colorectal cancer and other malignancies. Studies have also demonstrated its ability to inhibit proliferation of several cancer cell lines and reduce tumor growth in xenograft models , further supporting its utility in preclinical oncology research.

Preclinical Toxicology and Safety Pharmacology: Designing Chronic Dosing Regimens with Established NOAEL

Investigators planning long-term in vivo studies, particularly those using canine models, benefit from the well-characterized subchronic toxicity profile of Isaglitazone (MCC-555). A 270-day repeated oral administration study in beagle dogs established a no-observed-adverse-effect level (NOAEL) of 20 mg/kg/day, with toxic effects at 40 mg/kg/day being limited to transient and reversible digestive system disturbances [4]. This defined safety margin allows researchers to confidently design chronic dosing regimens that maintain therapeutic efficacy while minimizing confounding toxicities. The availability of validated analytical methods for quantifying Isaglitazone in biological matrices further supports robust toxicokinetic and pharmacokinetic assessments [5].

Quote Request

Request a Quote for Isaglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.